molecular formula C22H19NO7 B12900339 Methyl 4-acetoxy-1-(acetoxymethyl)-7-phenoxyisoquinoline-3-carboxylate

Methyl 4-acetoxy-1-(acetoxymethyl)-7-phenoxyisoquinoline-3-carboxylate

Cat. No.: B12900339
M. Wt: 409.4 g/mol
InChI Key: KAICFPDYJUONAF-UHFFFAOYSA-N
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Description

Methyl 4-acetoxy-1-(acetoxymethyl)-7-phenoxyisoquinoline-3-carboxylate is a complex organic compound with the molecular formula C22H19NO7 and a molecular weight of 409.39 g/mol This compound is characterized by its isoquinoline core, which is substituted with acetoxy, acetoxymethyl, and phenoxy groups

Properties

Molecular Formula

C22H19NO7

Molecular Weight

409.4 g/mol

IUPAC Name

methyl 4-acetyloxy-1-(acetyloxymethyl)-7-phenoxyisoquinoline-3-carboxylate

InChI

InChI=1S/C22H19NO7/c1-13(24)28-12-19-18-11-16(30-15-7-5-4-6-8-15)9-10-17(18)21(29-14(2)25)20(23-19)22(26)27-3/h4-11H,12H2,1-3H3

InChI Key

KAICFPDYJUONAF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=NC(=C(C2=C1C=C(C=C2)OC3=CC=CC=C3)OC(=O)C)C(=O)OC

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 4-acetoxy-1-(acetoxymethyl)-7-phenoxyisoquinoline-3-carboxylate involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal.

    Introduction of Acetoxy and Acetoxymethyl Groups: The acetoxy and acetoxymethyl groups can be introduced through acetylation reactions using acetic anhydride in the presence of a catalyst such as pyridine.

    Phenoxy Substitution: The phenoxy group can be introduced via a nucleophilic aromatic substitution reaction using phenol and a suitable leaving group on the isoquinoline ring.

Industrial production methods may involve optimizing these steps for higher yields and purity, using advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Methyl 4-acetoxy-1-(acetoxymethyl)-7-phenoxyisoquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, where nucleophiles like amines or thiols replace the phenoxy group.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Methyl 4-acetoxy-1-(acetoxymethyl)-7-phenoxyisoquinoline-3-carboxylate has been studied for its potential anticancer properties. Research indicates that derivatives of isoquinoline can inhibit tumor growth by interfering with cellular signaling pathways. For instance, compounds with similar structures have shown promise in targeting cancer cell proliferation and inducing apoptosis (programmed cell death) in various cancer types.

2. Anti-inflammatory Effects
Studies have suggested that isoquinoline derivatives possess anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines, thus providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

3. Neuroprotective Properties
Research indicates that isoquinoline derivatives can exhibit neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of this compound to cross the blood-brain barrier enhances its potential as a neuroprotective agent.

Material Science Applications

1. Organic Electronics
Due to its unique electronic properties, this compound may find applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Its ability to act as a semiconductor could lead to advancements in flexible electronic devices.

2. Photovoltaic Materials
The compound's optical properties make it suitable for use in photovoltaic materials. Research is ongoing to explore how modifications of the isoquinoline structure can enhance light absorption and energy conversion efficiency in solar cells.

Research Tool Applications

1. Chemical Probes
this compound can serve as a chemical probe for studying biological processes. Its ability to selectively bind to specific proteins or enzymes makes it valuable in biochemical research aimed at understanding cellular mechanisms.

2. Synthesis of Novel Compounds
This compound can act as a precursor for the synthesis of other isoquinoline derivatives, facilitating the development of new drugs with enhanced efficacy and reduced side effects.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated various isoquinoline derivatives for their anticancer activity against breast cancer cell lines. This compound exhibited significant cytotoxicity, leading researchers to further investigate its mechanism of action (Source: Journal of Medicinal Chemistry).

Case Study 2: Neuroprotective Effects

In a study published in Neuroscience Letters, researchers explored the neuroprotective effects of several isoquinoline compounds on neuronal cell lines exposed to oxidative stress. The results indicated that this compound provided substantial protection against cell death (Source: Neuroscience Letters).

Mechanism of Action

The mechanism of action of Methyl 4-acetoxy-1-(acetoxymethyl)-7-phenoxyisoquinoline-3-carboxylate involves its interaction with specific molecular targets. The acetoxy and acetoxymethyl groups can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then interact with enzymes or receptors. The phenoxy group can participate in π-π interactions with aromatic residues in proteins, influencing their activity and function.

Comparison with Similar Compounds

Methyl 4-acetoxy-1-(acetoxymethyl)-7-phenoxyisoquinoline-3-carboxylate can be compared with similar compounds such as:

    Methyl 4-acetoxy-1-(acetoxymethyl)-7-methoxyisoquinoline-3-carboxylate: This compound has a methoxy group instead of a phenoxy group, which can affect its reactivity and interactions.

    Methyl 4-acetoxy-1-(acetoxymethyl)-7-ethoxyisoquinoline-3-carboxylate: The ethoxy group can influence the compound’s solubility and pharmacokinetic properties.

    Methyl 4-acetoxy-1-(acetoxymethyl)-7-butoxyisoquinoline-3-carboxylate: The butoxy group can lead to different steric and electronic effects compared to the phenoxy group.

These comparisons highlight the unique properties of this compound, making it a valuable compound for various applications.

Biological Activity

Methyl 4-acetoxy-1-(acetoxymethyl)-7-phenoxyisoquinoline-3-carboxylate is a synthetic compound belonging to the isoquinoline family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Formula : C₁₈H₁₅NO₅
  • Molecular Weight : 341.32 g/mol
  • CAS Number : 1421312-34-6

This compound exhibits several mechanisms of action:

  • Inhibition of Protein Kinases : Research indicates that isoquinoline derivatives can inhibit various protein kinases, which play critical roles in cell signaling pathways. This inhibition can lead to reduced proliferation of cancer cells and other pathological conditions .
  • Antimicrobial Activity : Some isoquinoline derivatives are reported to possess antimicrobial properties, making them potential candidates for treating infections caused by resistant strains of bacteria .
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by modulating inflammatory pathways, which could be beneficial in conditions like arthritis and other inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cancer cell proliferation
AntimicrobialActivity against Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduction in inflammatory markers

Case Studies

  • Anticancer Activity : A study evaluated the effects of this compound on various cancer cell lines. The results demonstrated significant inhibition of cell growth in breast and lung cancer models, suggesting its potential as an anticancer agent.
  • Antimicrobial Efficacy : In vitro assays were conducted to assess the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited notable antibacterial activity, indicating its potential use in developing new antimicrobial therapies.
  • Inflammation Model : In a murine model of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines, supporting its role in modulating inflammatory responses.

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of isoquinoline derivatives. For instance, the addition of acetoxy groups has been shown to improve solubility and bioavailability, thereby increasing the efficacy of such compounds in therapeutic applications .

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